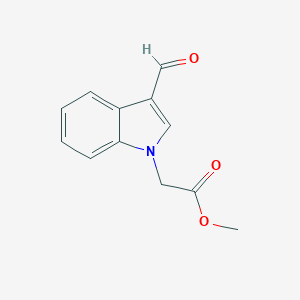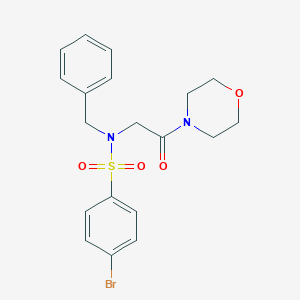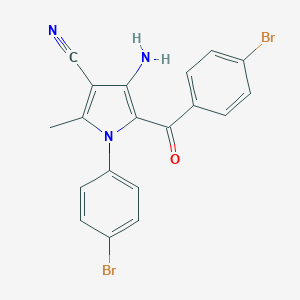
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile, also known as BB-94, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BB-94 belongs to a class of compounds known as matrix metalloproteinase inhibitors (MMPIs), which have been studied for their ability to inhibit the activity of enzymes involved in various physiological and pathological processes.
Mécanisme D'action
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile works by binding to the active site of matrix metalloproteinases, preventing them from breaking down extracellular matrix proteins. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a reduction in tissue remodeling associated with cardiovascular disease and inflammatory disorders.
Effets Biochimiques Et Physiologiques
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of atherosclerosis, and modulation of inflammatory processes. These effects are thought to be due to the inhibition of matrix metalloproteinases and subsequent changes in extracellular matrix protein turnover.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile is its specificity for matrix metalloproteinases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can also have off-target effects, and its use may be limited by its toxicity and stability in vivo.
Orientations Futures
Future research on 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile may focus on improving its specificity and reducing its toxicity, as well as exploring its potential use in combination with other therapeutic agents. Additionally, the development of new MMPIs with improved properties may lead to new avenues for scientific research and therapeutic intervention.
Méthodes De Synthèse
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 4-bromobenzoyl chloride with 4-bromophenylacetonitrile, followed by the addition of 2-methyl-1H-pyrrole-3-carbonitrile and ammonia. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure and stable form of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile for use in scientific research.
Applications De Recherche Scientifique
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been studied for its potential use in a variety of scientific research applications, including cancer therapy, cardiovascular disease, and inflammatory disorders. MMPIs like 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile are known to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This activity has been linked to various pathological processes, including tumor growth and metastasis, atherosclerosis, and tissue remodeling.
Propriétés
Numéro CAS |
5264-90-4 |
|---|---|
Nom du produit |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile |
Formule moléculaire |
C19H13Br2N3O |
Poids moléculaire |
459.1 g/mol |
Nom IUPAC |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H13Br2N3O/c1-11-16(10-22)17(23)18(19(25)12-2-4-13(20)5-3-12)24(11)15-8-6-14(21)7-9-15/h2-9H,23H2,1H3 |
Clé InChI |
MNZFZOLJVOULHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
SMILES canonique |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



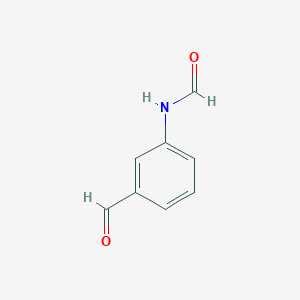

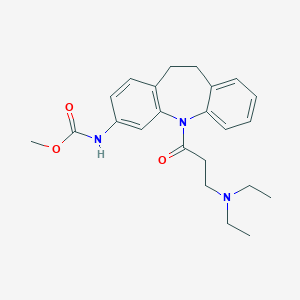





![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
